1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine
Description
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-(1-bicyclo[4.1.0]heptanyl)ethanamine |
InChI |
InChI=1S/C9H17N/c1-7(10)9-5-3-2-4-8(9)6-9/h7-8H,2-6,10H2,1H3 |
InChI Key |
IBGQFOMTASFTPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CCCCC1C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-{bicyclo[4.1.0]heptan-1-yl}ethan-1-amine typically involves the following key steps:
- Construction of the bicyclo[4.1.0]heptane skeleton, often via cyclopropanation of a suitable cyclohexene or cyclohexane precursor.
- Introduction of the ethanamine moiety at the 1-position of the bicyclic system through functional group transformations such as substitution or reductive amination.
This general approach is supported by literature on related bicycloalkane amines, where the bicyclic framework is first established, followed by amine functionalization.
Specific Synthetic Routes
Cyclopropanation of Cyclohexene Derivatives
One common method to prepare the bicyclo[4.1.0]heptane core is the Simmons-Smith cyclopropanation of cyclohexene derivatives. This involves reacting cyclohexene with a carbenoid reagent (e.g., diiodomethane with zinc-copper couple) to form the bicyclic system.
- Reaction Conditions: Typically carried out in ether solvents at low temperatures.
- Outcome: Formation of bicyclo[4.1.0]heptane intermediates with high stereochemical control.
Introduction of Ethanamine Side Chain
Following the formation of the bicyclic core, the ethanamine substituent can be introduced via:
- Halogenation and Nucleophilic Substitution: Halogenation at the 1-position (e.g., bromination) followed by nucleophilic substitution with ammonia or an amine source.
- Reductive Amination: Oxidation of the 1-position to a ketone or aldehyde, followed by reductive amination with ammonia or primary amines under reducing conditions (e.g., sodium cyanoborohydride).
Alternative Routes
- Ring Expansion or Contraction Methods: Some synthetic strategies may involve ring expansion or contraction reactions starting from other bicyclic or monocyclic precursors to access the bicyclo[4.1.0]heptane framework.
- Use of Chiral Auxiliaries or Catalysts: For enantioselective synthesis, chiral catalysts or auxiliaries may be employed during cyclopropanation or amination steps to control stereochemistry.
Preparation of Hydrochloride Salt
The free amine is often converted to its hydrochloride salt to improve stability and handling properties. This involves treatment with hydrochloric acid in an appropriate solvent, yielding a powder form suitable for storage and further use.
Data Summary of Preparation Parameters
Research Results and Observations
- The bicyclo[4.1.0]heptane core is synthetically accessible with good yields via cyclopropanation, which is a well-established reaction in organic synthesis.
- The position-selective functionalization at the 1-position is critical for introducing the ethanamine group without disrupting the bicyclic structure.
- Reductive amination provides a mild and efficient route to the amine, avoiding harsh conditions that could open or rearrange the bicyclic ring.
- Conversion to the hydrochloride salt enhances compound stability and facilitates purification, as noted by American Elements' catalog data.
- Biological evaluation of related bicycloalkane amines suggests potential for medicinal chemistry applications, indicating the importance of efficient synthetic access to these compounds.
Chemical Reactions Analysis
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives.
Scientific Research Applications
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound’s rigid structure makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding to target sites, which can modulate the activity of enzymes or receptors. This modulation can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[4.1.0]heptane Derivatives
2-{Bicyclo[4.1.0]heptan-2-yl}ethan-1-amine hydrochloride
- CAS : 199486-37-8
- Molecular Formula : C₉H₁₈ClN
- Key Differences: The ethanamine substituent is positioned at the C2 atom of the bicyclo[4.1.0]heptane ring instead of C1.
Bicyclo[4.1.0]heptan-1-amine hydrochloride
Bicyclo[2.2.1]heptane Derivatives
N-(Bicyclo[2.2.1]heptan-2-yl)-[1,1′-biphenyl]-4-carboxamide
- Molecular Formula: C₂₀H₂₁NO
- Key Differences : Incorporates a carboxamide group instead of an amine. The bicyclo[2.2.1]heptane framework is less strained than bicyclo[4.1.0], leading to distinct conformational dynamics. This compound demonstrates bioactivity as a TRP channel antagonist .
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine
Bicyclo[2.2.2]octane Derivatives
2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride
- CAS : CID 66879280
- Molecular Formula : C₁₀H₁₉N
- However, increased hydrophobicity may limit aqueous solubility .
Bicyclo[1.1.1]pentane Derivatives
Bicyclo[1.1.1]pentan-1-amine
- Synthesis : Produced via reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, a method applicable to strained bicyclic systems.
- Key Differences : The highly strained bicyclo[1.1.1]pentane core confers unique reactivity, enabling click chemistry applications. However, its compact structure limits functional group diversity compared to bicyclo[4.1.0] derivatives .
Structural and Bioactivity Correlations
Evidence from bioactivity profiling reveals that compounds with similar bicyclic frameworks cluster into groups with analogous modes of action. For example:
- Bicyclo[2.2.1]heptane derivatives exhibit CXCR2 antagonism, linked to their ability to mimic natural ligands due to conformational rigidity .
- Bicyclo[4.1.0]heptane amines may share bioactivity profiles with FDA-approved drugs like palbociclib if structural fragments align, though direct evidence is pending .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Bicyclo System | Molecular Formula | CAS Number | Key Feature |
|---|---|---|---|---|
| 1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine | [4.1.0] | C₉H₁₇N | 2060040-35-7 | Ethanamine at C1 position |
| 2-{Bicyclo[4.1.0]heptan-2-yl}ethan-1-amine | [4.1.0] | C₉H₁₈ClN | 199486-37-8 | Ethanamine at C2 position |
| N-(Bicyclo[2.2.1]heptan-2-yl)carboxamide | [2.2.1] | C₂₀H₂₁NO | - | Carboxamide functional group |
| Bicyclo[1.1.1]pentan-1-amine | [1.1.1] | C₅H₁₀N | - | High ring strain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
